molecular formula C12H19ClFNO2S B2746614 ethyl[1-(4-fluorophenyl)-3-methanesulfonylpropan-2-yl]amine hydrochloride CAS No. 2445784-71-2

ethyl[1-(4-fluorophenyl)-3-methanesulfonylpropan-2-yl]amine hydrochloride

Cat. No.: B2746614
CAS No.: 2445784-71-2
M. Wt: 295.8
InChI Key: UVLMWWUOWCVOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl[1-(4-fluorophenyl)-3-methanesulfonylpropan-2-yl]amine hydrochloride (C₁₂H₁₉ClFNO₂S, molecular weight: 295.80 g/mol) is a synthetic organic compound featuring a 4-fluorophenyl group, a methanesulfonyl (mesyl) substituent, and an ethylamine backbone stabilized as a hydrochloride salt .

  • 4-Fluorophenyl group: Enhances lipophilicity and influences receptor binding, a common motif in CNS-targeting drugs.
  • Methanesulfonyl group: Improves solubility and metabolic stability.
  • Hydrochloride salt: Enhances aqueous solubility for bioavailability.

Properties

IUPAC Name

N-ethyl-1-(4-fluorophenyl)-3-methylsulfonylpropan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO2S.ClH/c1-3-14-12(9-17(2,15)16)8-10-4-6-11(13)7-5-10;/h4-7,12,14H,3,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLMWWUOWCVOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC1=CC=C(C=C1)F)CS(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties

Molecular Architecture

The target compound features a central propan-2-yl group substituted with a 4-fluorophenyl ring at position 1 and a methanesulfonyl group at position 3. The ethylamine moiety is bonded to the central carbon, with the hydrochloride salt stabilizing the amine group. The molecular formula is $$ \text{C}{12}\text{H}{18}\text{FNO}_2\text{S} \cdot \text{HCl} $$, yielding a molecular weight of 295.84 g/mol. The SMILES string $$ \text{CCNC(CC1=CC=C(C=C1)F)CS(=O)(=O)C.Cl} $$ confirms the branching pattern and functional group arrangement.

Synthetic Routes

Reductive Amination Pathway

A three-step sequence derived from EP2644590A1 and WO2015159170A2 provides a robust framework:

Intermediate 1: 1-(4-Fluorophenyl)-3-Hydroxypropan-2-amine

4-Fluoroacetophenone undergoes reductive amination with ethylamine in the presence of $$ \text{NaBH}4 $$ or catalytic hydrogenation (10% Pd/C, $$ \text{H}2 $$) to yield the secondary amine. Toluene or ethyl acetate serves as the solvent, with p-toluenesulfonic acid catalyzing imine formation. Typical reaction conditions involve reflux (110°C, 12 hr) followed by reduction at 35–40°C under 50 psi $$ \text{H}_2 $$.

Intermediate 2: Mesylation of the Hydroxyl Group

The secondary alcohol is treated with methanesulfonyl chloride ($$ \text{MsCl} $$) in dichloromethane (DCM) at 0–5°C, using triethylamine as a base. This step achieves near-quantitative conversion to the methanesulfonyl derivative within 2 hr.

Final Step: Hydrochloride Salt Formation

The free base is dissolved in isopropyl alcohol (IPA) and treated with concentrated HCl (14% w/w) at 25–30°C. Crystallization from ethyl acetate yields the hydrochloride salt with a melting point of 178–180°C.

Process Optimization

Catalytic Hydrogenation Efficiency

WO2015159170A2 reports that 10% Pd/C loading at 5–10% substrate weight maximizes reaction rates while minimizing catalyst costs. Hydrogen pressure (30–50 psi) and temperature (50–55°C) balance safety and efficiency, achieving >95% conversion in 10–12 hr.

Solvent Selection for Mesylation

DCM outperforms THF and toluene in mesylation reactions due to its low nucleophilicity, which reduces side reactions. EP2644590A1 notes that maintaining temperatures below 10°C prevents exothermic decomposition of $$ \text{MsCl} $$.

Crystallization Conditions

Ethyl acetate produces higher-purity crystals compared to methanol or acetonitrile. A solvent-to-product ratio of 2:1 (v/w) and slow cooling (0.5°C/min) yield >99% chiral purity.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : Peaks at 3006 cm$$^{-1}$$ (N–H stretch), 1613 cm$$^{-1}$$ (C=C aromatic), and 1177 cm$$^{-1}$$ (S=O asymmetric stretch).
  • $$^1\text{H NMR}$$ (400 MHz, DMSO-d$$6$$) : δ 7.45–7.30 (m, 4H, Ar–H), 4.10 (q, $$ J = 6.8 $$ Hz, 2H, CH$$2$$NH), 3.45 (s, 3H, SO$$2$$CH$$3$$), 2.95 (m, 1H, CH), 1.35 (t, $$ J = 6.8 $$ Hz, 3H, CH$$2$$CH$$3$$).

Chiral Purity Assessment

HPLC with a Chiralpak AD-H column (hexane:IPA 90:10, 1.0 mL/min) resolves enantiomers, with retention times of 12.8 min (R) and 15.2 min (S).

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing oxalyl chloride with thionyl chloride in ketone activation reduces costs by 40% without compromising yield. Similarly, sodium borohydride is preferred over LiAlH$$_4$$ for large-scale reductions due to safer handling.

Waste Management

Neutralization of acidic byproducts with 10% NaOH and solvent recovery via distillation achieve >90% solvent reuse. EP2644590A1 highlights a 75% reduction in hazardous waste compared to earlier routes.

Applications in Pharmaceutical Synthesis

The methanesulfonyl group enhances metabolic stability, making this compound a valuable intermediate for kinase inhibitors and GPCR modulators. Its ethylamine moiety participates in Schiff base formation, enabling use as a chiral auxiliary in sitagliptin analogs.

Chemical Reactions Analysis

Types of Reactions

Ethyl[1-(4-fluorophenyl)-3-methanesulfonylpropan-2-yl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Ethyl[1-(4-fluorophenyl)-3-methanesulfonylpropan-2-yl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ethyl[1-(4-fluorophenyl)-3-methanesulfonylpropan-2-yl]amine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with key analogs based on molecular structure, functional groups, and reported activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Activities
Ethyl[1-(4-fluorophenyl)-3-methanesulfonylpropan-2-yl]amine hydrochloride C₁₂H₁₉ClFNO₂S 295.80 4-fluorophenyl, methanesulfonyl, ethylamine Not explicitly stated; inferred CNS modulation via structural similarity to sigma ligands .
1-(4-Fluorophenyl)piperazine dihydrochloride C₁₀H₁₄Cl₂FN₂ 267.14 4-fluorophenyl, piperazine Psychoactive agent; serotonin receptor modulation .
Pruvanserin Hydrochloride (LY2422347 HCl) C₂₂H₂₁ClFN₄O 412.89 4-fluorophenyl, piperazine, indole-carbonyl Insomnia, depression, schizophrenia; sigma-1 receptor antagonism .
2-(4-Morpholino)ethyl 1-phenylcyclohexane-1-carboxylate hydrochloride C₂₀H₂₈ClNO₃ 379.89 Morpholino, phenylcyclohexane Enhances NMDA-stimulated dopamine release; mixed sigma/non-sigma receptor activity .
N-(4-Fluorophenyl)glycine C₈H₈FNO₂ 169.15 4-fluorophenyl, glycine Herbicide candidate; disrupts plant cellulose synthase .

Pharmacological and Functional Differences

Receptor Specificity
  • Sigma Receptor Interactions: Pruvanserin and morpholino-containing analogs (e.g., 2-(4-morpholino)ethyl 1-phenylcyclohexane-1-carboxylate) exhibit sigma receptor activity, modulating dopamine release . The target compound’s methanesulfonyl group may alter receptor affinity compared to piperazine or morpholino moieties.
  • Serotonin vs. Dopamine Pathways : 1-(4-Fluorophenyl)piperazine dihydrochloride primarily targets serotonin receptors, while the target compound’s ethylamine-mesyl structure may favor dopamine or sigma receptor interactions .
Solubility and Bioavailability
  • The hydrochloride salt in the target compound and Pruvanserin enhances water solubility, critical for oral bioavailability. In contrast, neutral analogs like N-(4-fluorophenyl)glycine are likely less soluble .

Research Findings and Mechanistic Insights

Sigma Receptor Modulation

Compounds like Pruvanserin and 2-(4-morpholino)ethyl derivatives regulate dopamine release via sigma-1 receptors, with antagonists reversing inhibitory effects of ligands like (+)pentazocine .

Structural Determinants of Activity

  • Fluorophenyl Position : Para-substitution (4-fluorophenyl) optimizes receptor binding across analogs, as seen in Pruvanserin and the target compound .
  • Amino Group Modifications: Ethylamine vs. piperazine alters steric bulk and hydrogen-bonding capacity, influencing receptor selectivity .

Q & A

Basic: What synthetic methodologies are optimal for synthesizing ethyl[1-(4-fluorophenyl)-3-methanesulfonylpropan-2-yl]amine hydrochloride?

Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and reductive amination. For example, the methanesulfonyl group can be introduced via sulfonation of a propan-2-ol intermediate, followed by reaction with ethylamine. Industrial-scale methods utilize continuous flow reactors and automated purification systems to optimize yield (>85%) and purity (>98%) . Key steps include:

  • Reductive amination : Use sodium cyanoborohydride (NaBH3CN) in methanol/THF under inert conditions to couple 4-fluorophenylacetone derivatives with ethylamine.
  • Purification : Recrystallization from ethanol/water or chromatography (silica gel, CH2Cl2:MeOH 9:1) ensures high purity.

Basic: What analytical techniques are critical for structural validation of this compound?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • NMR (1H/13C) : Confirm the presence of the 4-fluorophenyl group (δ 7.2–7.4 ppm, aromatic protons) and methanesulfonyl moiety (δ 3.1 ppm for CH3SO2).
  • Mass Spectrometry (HRMS) : Verify molecular weight (C12H17ClFNO2S, calc. 305.06 g/mol) with ESI+ or MALDI-TOF.
  • X-ray Crystallography : Use SHELXL for refinement (R-factor < 0.05) to resolve stereochemistry and hydrogen-bonding networks .

Advanced: How does the methanesulfonyl group influence reactivity in nucleophilic substitution reactions?

Answer:
The -SO2CH3 group is a strong electron-withdrawing substituent, activating adjacent carbons for SN2 reactions. For example:

  • Kinetic studies : The β-carbon to the sulfonyl group exhibits 10x faster substitution rates compared to non-sulfonylated analogs in reactions with KCN in DMSO.
  • Steric effects : Despite activation, steric hindrance from the propan-2-yl backbone may limit reactivity, requiring polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity .

Advanced: How can researchers resolve contradictions in enzyme inhibition data across different assays?

Answer:
Contradictions often arise from assay-specific conditions (pH, co-factors) or off-target effects. Strategies include:

  • Orthogonal assays : Compare fluorescence polarization (FP) and surface plasmon resonance (SPR) to validate binding constants (KD).
  • Dose-response profiling : Use Hill slopes to identify cooperative effects or non-specific binding. For instance, reported dual activation/inhibition of cytochrome P450 enzymes depending on substrate concentration, resolved via Lineweaver-Burk plots .

Advanced: What strategies improve crystallization of this compound for X-ray diffraction studies?

Answer:
Crystallization challenges stem from conformational flexibility. Effective approaches:

  • Solvent screening : Use vapor diffusion with 2:1 isopropanol/water to induce slow nucleation.
  • Cryo-protection : Add 20% glycerol to prevent ice formation during data collection.
  • Software tools : SHELXD for phase determination and Olex2 for structure refinement, achieving resolution < 1.2 Å .

Basic: What is the role of the 4-fluorophenyl group in modulating biological activity?

Answer:
The fluorine atom enhances metabolic stability and influences electronic properties:

  • Lipophilicity : LogP increases by ~0.5 compared to non-fluorinated analogs, improving membrane permeability.
  • Electron withdrawal : The para-fluorine directs electrophilic substitution reactions to the meta-position, critical for designing SAR analogs .

Advanced: How to design structure-activity relationship (SAR) studies targeting the methanesulfonyl moiety?

Answer:
Focus on bioisosteric replacements and functional group modifications:

  • Bioisosteres : Replace -SO2CH3 with -PO(OEt)2 or -CF3 to assess steric/electronic impacts on target binding.
  • Synthetic routes : Use Mitsunobu reactions to install alternative groups while retaining the ethylamine backbone.
  • In silico modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to kinases or GPCRs .

Advanced: What mechanisms underlie the compound’s dual role as an enzyme activator and inhibitor?

Answer:
Context-dependent effects arise from allosteric binding or redox interactions. For example:

  • Allostery : Binding at a secondary site may stabilize active/inactive conformations of dehydrogenases.
  • Redox modulation : The methanesulfonyl group can act as a mild oxidant, altering co-factor (NAD+/NADH) ratios in vitro .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.